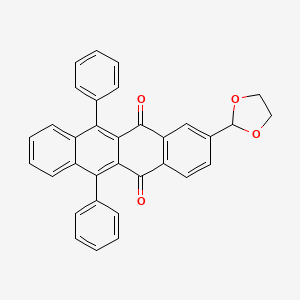
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is an organic compound that features a tetracene backbone with a dioxolane ring and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione typically involves the following steps:
Formation of the Tetracene Backbone: This can be achieved through a series of Friedel-Crafts acylation reactions, followed by cyclization and aromatization steps.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via acetalization of the corresponding carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Attachment of Phenyl Groups: The phenyl groups can be attached through Suzuki-Miyaura coupling reactions using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Similar in structure but with a furan ring instead of a tetracene backbone.
1,3-Dioxanes: Compounds with a similar dioxolane ring but different core structures.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is unique due to its combination of a tetracene backbone with a dioxolane ring and phenyl groups, which imparts distinct electronic and structural properties. This makes it particularly valuable in the fields of organic electronics and materials science.
Eigenschaften
CAS-Nummer |
928362-67-8 |
|---|---|
Molekularformel |
C33H22O4 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione |
InChI |
InChI=1S/C33H22O4/c34-31-25-16-15-22(33-36-17-18-37-33)19-26(25)32(35)30-28(21-11-5-2-6-12-21)24-14-8-7-13-23(24)27(29(30)31)20-9-3-1-4-10-20/h1-16,19,33H,17-18H2 |
InChI-Schlüssel |
MDGWAXNQIBLAJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC3=C(C=C2)C(=O)C4=C(C5=CC=CC=C5C(=C4C3=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















